dione
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Overview
Description
Dione compounds, characterized by the presence of two carbonyl groups (C=O) within their molecular structure, are a versatile class of organic compounds. These compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The most common this compound compounds include isoindoline-1,3-dione, indane-1,3-dione, and thiazolidinethis compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindoline-1,3-dione: This compound is typically synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.
Indane-1,3-dione: The synthesis of indane-1,3-dione involves the cyclization of phthalic anhydride with a suitable nucleophile, such as an amine or alcohol, under acidic or basic conditions.
Thiazolidinedione: Thiazolidinediones are synthesized by the reaction of thiazolidine-2,4-dione with various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale batch or continuous processes. For example, the production of isoindoline-1,3-dione derivatives may involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dione compounds can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound compounds can lead to the formation of alcohols or amines.
Substitution: this compound compounds can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are frequently employed in substitution reactions.
Major Products Formed
Oxidation: Indane-1,2,3-trione from indane-1,3-dione.
Reduction: Isoindoline-1,3-diol from isoindoline-1,3-dione.
Substitution: N-alkyl thiazolidinediones from thiazolidinethis compound.
Scientific Research Applications
Dione compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dione compounds varies depending on their specific structure and application:
Isoindoline-1,3-dione: These compounds exert their effects by interacting with cellular proteins and enzymes, leading to the induction of apoptosis in cancer cells.
Thiazolidinethis compound: Thiazolidinediones activate peroxisome proliferator-activated receptors, leading to increased insulin sensitivity and decreased blood glucose levels.
Comparison with Similar Compounds
Dione compounds can be compared with other similar compounds based on their structure and reactivity:
Isoindoline-1,3-dione vs. Phthalimide: Both compounds contain an isoindoline nucleus, but isoindoline-1,3-dione has two carbonyl groups, making it more reactive.
Indane-1,3-dione vs. Indanone: Indane-1,3-dione has two carbonyl groups, while indanone has only one, leading to differences in their chemical reactivity and applications.
Thiazolidinethis compound vs. Thiazolidine-2,4-dione: Thiazolidinethis compound has a carbonyl group at the 4-position, while thiazolidine-2,4-dione has carbonyl groups at both the 2- and 4-positions, affecting their biological activity.
List of Similar Compounds
- Phthalimide
- Indanone
- Thiazolidine-2,4-dione
Properties
IUPAC Name |
3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Cl4N6O3/c1-17-5-3-6-18(2)30(17)43-33(46)29-32(34(43)47)42(41-39-29)16-27(45)44-31(23-12-11-22(36)15-26(23)38)24-8-4-7-20(28(24)40-44)13-19-9-10-21(35)14-25(19)37/h3,5-6,9-15,24,29,31-32H,4,7-8,16H2,1-2H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIKATWJJBOXFR-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=C(C=C(C=C6)Cl)Cl)C5=N4)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=C(C=C(C=C6)Cl)Cl)/C5=N4)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl4N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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